molecular formula C2HClN2O B15146131 3-Chloro-1,2,4-oxadiazole CAS No. 1346808-36-3

3-Chloro-1,2,4-oxadiazole

Cat. No.: B15146131
CAS No.: 1346808-36-3
M. Wt: 104.49 g/mol
InChI Key: ZAYCZJAEXMOCDQ-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science. The presence of chlorine in the 3-position of the oxadiazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with nitriles. For example, the nitration of alkynes leads to α-nitroketones, which upon dehydration form nitrile oxides. These nitrile oxides then undergo a 1,3-dipolar cycloaddition with nitriles to produce 3-acyl-1,2,4-oxadiazoles .

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques. These methods often utilize automated platforms for the synthesis and purification of small-molecule libraries, allowing for efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.

Comparison with Similar Compounds

3-Chloro-1,2,4-oxadiazole can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its chlorine substitution, which enhances its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

3-chloro-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2O/c3-2-4-1-6-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYCZJAEXMOCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312524
Record name 3-Chloro-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-36-3
Record name 3-Chloro-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346808-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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